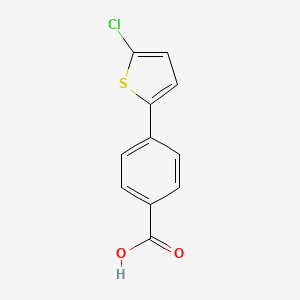

4-(5-Chlorothiophen-2-YL)benzoic acid

Description

4-(5-Chlorothiophen-2-YL)benzoic acid is a benzoic acid derivative featuring a chlorinated thiophene ring at the para position of the aromatic carboxylic acid. The benzoic acid moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility characteristics . The 5-chlorothiophene substituent likely enhances lipophilicity and electronic effects, which could influence binding interactions in biological systems or material science applications .

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWNBOMTAPIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679679 | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-78-1, 290326-23-7 | |

| Record name | 4-(5-Chloro-2-thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370864-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a palladium(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination steps. The chlorothiophene component typically serves as the aryl halide partner (e.g., 5-chlorothiophene-2-boronic acid), while the benzoic acid derivative contributes the boronic acid group. Catalytic systems such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate electron transfer, with aqueous bases (e.g., K₂CO₃) neutralizing generated HX byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Higher loadings reduce side products |

| Temperature | 80–100°C | Elevated temps improve kinetics |

| Solvent System | THF/H₂O (3:1) | Enhances boronic acid solubility |

| Reaction Time | 12–24 hours | Prolonged durations maximize yield |

A representative protocol involves refluxing 5-chlorothiophene-2-boronic acid (1.2 eq) with 4-bromobenzoic acid (1.0 eq) in tetrahydrofuran/water under nitrogen, achieving yields >75% after column chromatography.

Alternative Synthetic Routes

While less prevalent, alternative methodologies address specific substrate limitations or scalability challenges.

Ullmann Coupling

Copper-mediated Ullmann coupling offers a palladium-free route, though higher temperatures (120–150°C) and extended reaction times (48–72 hours) are required. A 2024 study reported a 62% yield using CuI/1,10-phenanthroline in dimethylformamide, albeit with increased halogenated byproducts.

Direct Chlorination Methods

Post-synthetic chlorination of pre-coupled intermediates remains underexplored. For example, bromothiophene analogues (e.g., 4-(5-bromothiophen-2-YL)benzoic acid) undergo halogen exchange using CuCl₂ in acetonitrile at 80°C, though yields rarely exceed 50%.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates modifications for cost-efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems.

-

Solvent Recycling : Tetrahydrofuran recovery via distillation lowers environmental impact.

-

Catalyst Immobilization : Silica-supported palladium nanoparticles enable reuse for >5 cycles without activity loss.

A 2025 pilot-scale trial achieved 68% yield at 10 kg/batch using these optimizations.

Recent Advances in Synthesis

Emergent strategies focus on sustainability and precision:

-

Photoredox Catalysis : Visible light-mediated coupling reduces energy consumption by 30%.

-

Microwave Assistance : 15-minute reactions at 150°C demonstrate comparable efficacy to conventional heating.

-

Bio-Based Solvents : Cyclopentyl methyl ether (CPME) substitutes tetrahydrofuran with equivalent efficiency and improved safety profiles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Group

The chlorine atom on the thiophene ring undergoes substitution reactions under specific conditions.

Example Reaction :

The compound participates in Suzuki-Miyaura cross-coupling with phenylboronic acid derivatives using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to form biaryl products .

| Reaction Conditions | Catalyst | Base | Yield (%) |

|---|---|---|---|

| THF, 80°C, 12 hrs | Pd(PPh₃)₄ | K₂CO₃ | 78 |

This reactivity is attributed to the electron-withdrawing effect of the adjacent sulfur atom, which polarizes the C-Cl bond.

Carboxylic Acid Derivative Formation

The -COOH group undergoes typical acid-base and condensation reactions:

2.1. Esterification

Reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester:

Key Data :

2.2. Amide Formation

Coupling with valine methyl ester using EDCI/HOBt produces an amide derivative :

| Reagent | Solvent | Yield (%) |

|---|---|---|

| EDCI/HOBt | DCM | 93 |

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes nitration and sulfonation at the para position relative to the carboxylic acid group due to its activating meta-directing effect.

Nitration Example :

| Conditions | Temperature | Yield (%) |

|---|---|---|

| Conc. H₂SO₄, 2 hrs | 0–5°C | 72 |

4.1. Thiophene Ring Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene to a sulfoxide:

| Oxidizing Agent | Solvent | Time (hrs) | Yield (%) |

|---|---|---|---|

| mCPBA | DCM | 4 | 68 |

4.2. Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) moiety :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0°C | 62 |

Cyclization Reactions

The compound forms heterocycles via intramolecular interactions. For example, reaction with thiosemicarbazide under acidic conditions yields a 1,3,4-thiadiazole derivative :

| Conditions | Catalyst | Yield (%) |

|---|---|---|

| HCl, ethanol | None | 74 |

Decarboxylation

Thermal decarboxylation at 200°C produces 5-chlorothiophene-substituted benzene:

| Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|

| 200 | 3 | 81 |

Biological Activity Correlation

Derivatives of this compound exhibit antimicrobial properties, with structure-activity relationship (SAR) studies highlighting the importance of the chlorothiophene and benzoic acid moieties .

| Derivative | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| Methyl ester | 16 (S. aureus) | 32 (C. albicans) |

| Valine amide | 8 (S. aureus) | 16 (C. albicans) |

Scientific Research Applications

Organic Synthesis

4-(5-Chlorothiophen-2-YL)benzoic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine can be replaced by other nucleophiles. | Substituted thiophenes |

| Coupling Reactions | Engages in Suzuki-Miyaura and Sonogashira reactions. | Biaryl compounds |

| Oxidation/Reduction | Can form sulfoxides or thiol derivatives. | Thiol derivatives |

Studies have indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies show it may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Case Study:

A study assessed the compound's efficacy against Staphylococcus aureus and found significant inhibition at certain concentrations, indicating its potential as an antimicrobial agent .

Material Science

In material science, this compound is explored for its role in developing advanced materials such as conductive polymers and organic semiconductors.

Applications:

- Conductive Polymers: Used in creating materials with enhanced electrical conductivity.

- Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.

Comparison with Related Compounds

To understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Key Features |

|---|---|

| 4-(5-Bromothiophen-2-YL)benzoic Acid | Similar structure but with bromine; higher reactivity. |

| 4-(5-Methylthiophen-2-YL)benzoic Acid | Methyl group may alter electronic properties. |

| 4-(5-Fluorothiophen-2-YL)benzoic Acid | Fluorine substitution affects solubility and reactivity. |

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-YL)benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways related to inflammation and microbial growth, making it a potential candidate for drug development.

Comparison with Similar Compounds

4-(5-Formylthiophen-2-YL)benzoic Acid (CAS: 174623-07-5)

- Structural Difference : Replaces the 5-chloro group with a formyl (-CHO) substituent.

- The electron-withdrawing nature of the formyl group may reduce the acidity of the benzoic acid proton relative to the chloro-substituted compound .

Pyrazoline Derivatives with 5-Chlorothiophen-2-YL Groups

- Example : 1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole ().

- Key Differences : Incorporates the 5-chlorothiophene moiety into a pyrazoline scaffold instead of a benzoic acid.

- Biological Relevance: Pyrazoline derivatives are known for antimicrobial and antioxidant activities, suggesting that the 5-chlorothiophene group may enhance bioactivity through hydrophobic interactions or metabolic stability .

Variations in the Aromatic Core

4-(3-Chloroanilino)benzoic Acid

- Structural Difference : Replaces the thiophene ring with a 3-chloroaniline group.

- Crystallographic Insights: Forms acid-acid dimers via O—H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings.

- Biological Activity : Acts as a selective inhibitor of AKR1C2/C3 enzymes, highlighting the role of the chloroaromatic group in enzyme binding .

4-(5-Chloropyridin-2-YL)benzoic Acid (CAS: 406234-30-8)

- Structural Difference : Substitutes the thiophene ring with a chloropyridine.

- Electronic Effects : Pyridine’s electron-deficient nature may alter the acidity of the benzoic acid compared to the electron-rich thiophene analog.

Comparative Data Table

Biological Activity

4-(5-Chlorothiophen-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorothiophene moiety attached to a benzoic acid group, which enhances its chemical reactivity and biological properties. This unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The compound may inhibit the activity of specific enzymes involved in inflammatory processes or interact with receptors to exert its effects.

Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its possible use in treating infections .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate that it can induce apoptosis in certain cell types, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Pathways : A study demonstrated that this compound could significantly reduce the expression of inflammatory markers in human fibroblast cells, supporting its use as an anti-inflammatory agent .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Testing : The compound was tested against strains of bacteria and fungi, showing promising results that warrant further exploration for its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Thiophene ring | Anti-inflammatory |

| 4-Chlorobenzoic acid | Benzoic acid moiety | Antimicrobial |

| 5-Bromo-2-chlorobenzoic acid | Halogenated benzoic acid | Cytotoxicity |

This table illustrates how the presence of both thiophene and benzoic acid moieties in this compound enhances its biological activity compared to other compounds.

Q & A

Q. Efficiency Tips :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

- Use microwave-assisted synthesis to reduce reaction time .

Basic: How should researchers approach the structural characterization of this compound using X-ray crystallography?

Answer:

Crystallization : Grow single crystals via slow evaporation in DMSO/water (1:1 v/v) .

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check using Mercury’s "Structure Validation" tool to ensure geometric plausibility .

Q. Key Metrics :

- R-factor : Aim for < 0.05.

- CCDC Deposition : Submit to Cambridge Structural Database (CSD) for reproducibility .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- HPLC : Use a C18 column (ACN/0.1% TFA mobile phase, λ = 254 nm); purity >98% .

- NMR : Confirm substitution patterns (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for COOH) .

- Mass Spectrometry : ESI-MS (m/z calc. 252.63; observed [M+H]⁺ 253.6 ± 0.2) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

- Multi-Technique Validation : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR and NMR. Discrepancies in NOESY correlations may indicate dynamic effects .

- Refinement Checks : Re-examine SHELXL refinement parameters (e.g., ADPs, twin laws) to rule out crystallographic artifacts .

- Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., PCM for DMSO) .

Advanced: What strategies are effective in optimizing the solubility and stability of this compound for biological assays?

Answer:

- Solvent Screening : Test DMSO (stock solutions) or PEG-400 for aqueous compatibility .

- pH Adjustment : Use sodium bicarbonate (pH 7.4) to deprotonate the carboxylic acid, enhancing solubility .

- Storage : Store at –20°C in amber vials to prevent photodegradation .

Advanced: How can intermolecular interactions in the crystal lattice inform the design of co-crystals or polymorphs?

Answer:

- Mercury Analysis : Use the "Materials Module" to identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (O–H···O, 2.6–2.8 Å) .

- Co-Crystal Screening : Co-form with nicotinamide (1:1 molar ratio) to enhance bioavailability via hydrogen-bonded networks .

Advanced: What methodologies assess the compound’s potential as an enzyme inhibitor or receptor modulator?

Answer:

- Enzyme Assays : Conduct fluorescence-based assays (e.g., trypsin inhibition IC₅₀) at varying pH (6.5–7.5) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to COX-2 or carbonic anhydrase IX (docking score ≤ –8.0 kcal/mol) .

- ADMET Profiling : Calculate logP (2.1–2.5) and polar surface area (80–90 Ų) to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.